ATPS is a synthetic compound, not found naturally. It has been used as a precursor for the synthesis of various organotin compounds with diverse applications in organic synthesis and materials science.
ATPS has also been studied for its potential biological activity. However, due to concerns about the toxicity of organotin compounds, research in this area is limited [].
The key feature of ATPS's structure is the tin (Sn) atom bonded to three phenyl (C6H5) groups and a terminal allyl group (CH2=CH-CH2) []. This structure can be represented by the following formula:
CH2=CH-CH2-Sn(C6H5)3
The allyl group provides a site for further functionalization, while the bulky phenyl groups influence the reactivity of the Sn atom.
ATPS can be synthesized by the reaction of triphenyltin chloride (Ph3SnCl) with allylmagnesium chloride (CH2=CH-CH2MgCl).
Ph3SnCl + CH2=CH-CH2MgCl → CH2=CH-CH2-Sn(C6H5)3 + MgCl2
ATPS can decompose upon heating or exposure to light, releasing volatile organic compounds and potentially tin oxides [].
ATPS can undergo various reactions due to the presence of the allyl group. These reactions include:
Specific reaction conditions and detailed mechanisms for these reactions are beyond the scope of this analysis but can be found in relevant scientific literature.
ATPS serves as a valuable precursor for introducing an allyl group (CH2CH=CH2) into organic molecules through various substitution reactions. These reactions involve replacing an existing functional group with the allyl moiety from ATPS. Some notable examples include:
These coupling reactions offer a powerful strategy for constructing complex organic molecules with precise control over the position and stereochemistry of the introduced allyl group.
ATPS can be employed as a radical precursor in various organic transformations. Under specific reaction conditions, the allyl group in ATPS can be homolytically cleaved to generate a highly reactive allyl radical (CH2CH=CH•). This radical species can then participate in various reactions, including:
The utilization of ATPS in radical chemistry allows for the introduction of the allyl group into complex molecules through diverse reaction pathways.
ATPS serves as a starting material for the synthesis of various allylating reagents, which are essential tools for introducing the allyl group into organic molecules. Some key examples include:
Acute Toxic;Environmental Hazard